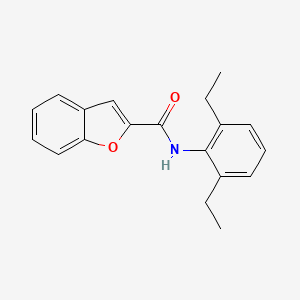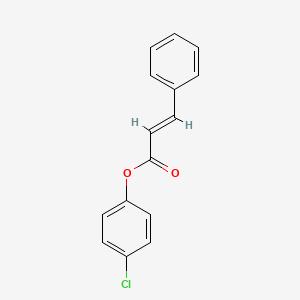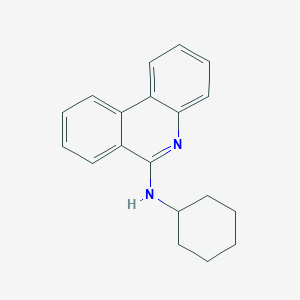![molecular formula C12H19BrN2O B5667428 N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine, also known as Brucine, is a natural alkaloid compound found in the seeds of Strychnos nux-vomica. It has been widely studied in scientific research for its potential therapeutic effects on various diseases.
Wirkmechanismus
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of protein kinase C, which is involved in the growth and proliferation of cancer cells. It also modulates the activity of the NMDA receptor, which is involved in learning and memory. Additionally, it has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation in the brain, which is implicated in the pathogenesis of neurodegenerative diseases. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established synthesis method and has been extensively studied for its therapeutic effects. However, it has some limitations, including its low solubility in water and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of novel analogs with improved therapeutic properties. Another area of research is the investigation of its potential therapeutic effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of new delivery methods, such as nanoparticles, could improve the bioavailability and efficacy of N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine.
Synthesemethoden
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine can be synthesized from strychnine, which is also found in Strychnos nux-vomica. The synthesis involves the oxidation of strychnine to form 5,6-dihydro-strychnine, which is then brominated to form 5-bromo-6,7-dihydro-strychnine. This compound is then subjected to reductive amination to form N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-14-7-5-10(6-8-14)15(2)9-11-3-4-12(13)16-11/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLCTVQARDCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]thiomorpholine](/img/structure/B5667368.png)

![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5667400.png)
![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![1'-[(4-methyl-1-piperidinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5667415.png)



![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)